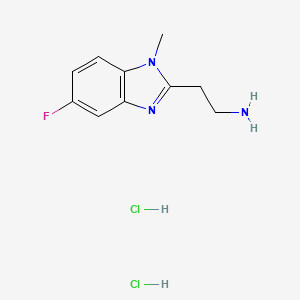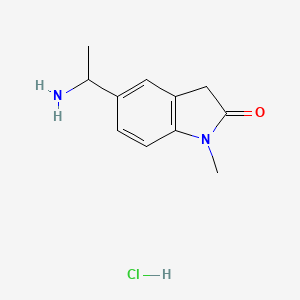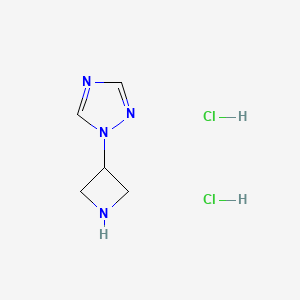
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, commonly referred to as AZT-D, is a synthetic compound used in scientific research. AZT-D is a versatile compound that has been used to study a variety of biological systems, including protein-protein interactions, enzyme kinetics, and drug design. AZT-D has been used in a wide range of scientific applications, including the development of therapeutic agents and the study of cellular processes.
Scientific Research Applications
Triazole Antifungal Agents Applications
Antifungal Efficacy : Triazole antifungals, such as voriconazole and posaconazole, are recognized for their broad-spectrum activity against fungi, including molds and fluconazole-resistant Candida spp. They are effective in treating serious fungal infections, such as invasive aspergillosis and ocular invasive mold infections (fusariosis), demonstrating significant clinical and survival benefits (Reis et al., 2000; Herbrecht, 2004; Herbrecht et al., 2002).
Pharmacokinetic Profiles : Studies reveal that triazoles like BAL4815 (prodrug BAL8557) and PC945 have pharmacokinetic properties favorable for sustaining drug concentrations in the body, enabling effective treatment of systemic mycoses. They exhibit dose-proportional pharmacokinetics and are well-tolerated with long half-lives, large volumes of distribution, and low systemic clearance. This suggests their potential for maintaining therapeutic drug levels for extended periods (Schmitt-Hoffmann et al., 2006; Cass et al., 2020).
Clinical Management of Fungal Infections : Triazole antifungals have been successfully used in managing various challenging fungal infections. Cases include cerebral phaeohyphomycosis due to Ramichloridium mackenziei treated with posaconazole, indicating the potential role of extended-spectrum azoles in treating serious central nervous system infections (Al-Abdely et al., 2005).
properties
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZMSAKUXKGEDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)

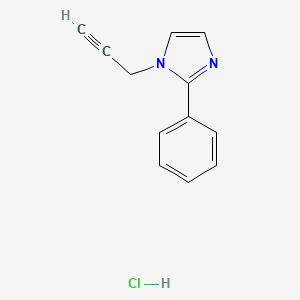
![6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B1522843.png)

![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
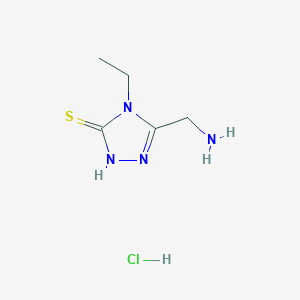
![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
